molecular formula C9H7ClN2OS B14355356 4-(4-Chlorophenyl)-4H-1,3,4-thiadiazin-5(6H)-one CAS No. 92979-82-3

4-(4-Chlorophenyl)-4H-1,3,4-thiadiazin-5(6H)-one

Cat. No.: B14355356
CAS No.: 92979-82-3
M. Wt: 226.68 g/mol
InChI Key: HMBYBNYBTKVGFB-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4H-1,3,4-thiadiazin-5(6H)-one is an organic compound that belongs to the class of thiadiazines. This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing three nitrogen atoms and one sulfur atom. The 4-chlorophenyl group is attached to the fourth position of the thiadiazine ring, giving the compound its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and an appropriate base, such as sodium hydroxide. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4H-1,3,4-thiadiazin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)-4H-1,3,4-thiadiazin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylacetylene
  • 4-Chlorophenyl chlorothionoformate
  • Bis(4-chlorophenyl) sulfone

Uniqueness

4-(4-Chlorophenyl)-4H-1,3,4-thiadiazin-5(6H)-one is unique due to its thiadiazine ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

92979-82-3

Molecular Formula

C9H7ClN2OS

Molecular Weight

226.68 g/mol

IUPAC Name

4-(4-chlorophenyl)-1,3,4-thiadiazin-5-one

InChI

InChI=1S/C9H7ClN2OS/c10-7-1-3-8(4-2-7)12-9(13)5-14-6-11-12/h1-4,6H,5H2

InChI Key

HMBYBNYBTKVGFB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(N=CS1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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